molecular formula C18H22N4O3S B2466725 5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941245-04-1

5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2466725
CAS RN: 941245-04-1
M. Wt: 374.46
InChI Key: PBESNIPNEMCCLC-UHFFFAOYSA-N
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Description

5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile, also known as IBOP or ML315, is a small molecule inhibitor that has been developed for potential use in scientific research applications. IBOP is a selective inhibitor of the Rho-associated coiled-coil kinase 2 (ROCK2) pathway, which is involved in various cellular processes such as cell migration, proliferation, and apoptosis.

Scientific Research Applications

Scalable Synthesis and Kinase Inhibition

One of the primary research applications for similar compounds involves the development of scalable synthesis processes for potent kinase inhibitors. The study by Arunachalam et al. (2019) demonstrates a scalable route to synthesize BMS-986236, a potent kinase inhibitor, by incorporating an alternate azide intermediate to mitigate safety hazards and eliminate the need for column chromatography purification. This research highlights the importance of developing efficient, safe, and scalable synthetic routes for complex organic compounds, potentially applicable to the synthesis of "5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile" and its derivatives for pharmaceutical applications (Arunachalam et al., 2019).

Synthesis and Reactivity of Oxazole Derivatives

Research on oxazole derivatives, such as the work by Chumachenko et al. (2014), explores the synthesis and some properties of 5-alkylamino-1,3-oxazole-4-carbonitriles. These studies provide insight into the chemical reactivity and potential functionalization of oxazole rings, which is crucial for designing compounds with specific biological or physical properties. The ability to introduce various substituents into the oxazole ring system can lead to the development of novel materials or biologically active molecules, suggesting a pathway for the functionalization of "5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile" for targeted scientific applications (Chumachenko et al., 2014).

Applications in Drug Discovery

The structural motifs found in oxazole derivatives are often explored for their potential in drug discovery. For instance, the macrocyclic pyridyl polyoxazoles studied by Blankson et al. (2013) demonstrate the significance of these compounds in stabilizing G-quadruplex DNA, with implications for anticancer activity. Such research underscores the potential of oxazole-containing compounds, including "5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile," in the development of new therapeutic agents, especially those targeting the molecular mechanisms of cancer and other diseases (Blankson et al., 2013).

properties

IUPAC Name

5-(2-methylpropylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13(2)12-20-18-16(11-19)21-17(25-18)14-5-7-15(8-6-14)26(23,24)22-9-3-4-10-22/h5-8,13,20H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBESNIPNEMCCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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